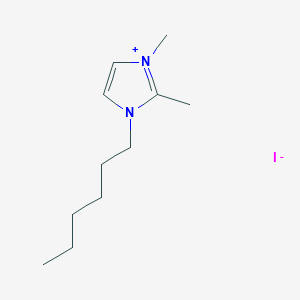

1-Hexyl-2,3-dimethylimidazolium Iodide

Overview

Description

1-Hexyl-2,3-dimethylimidazolium Iodide is a chemical compound with the molecular formula C11H21IN2 and a molecular weight of 308.21 . It appears as a white to yellow to orange powder or crystal .

Synthesis Analysis

This compound can be prepared by reacting 1-methylimidazole with 1-iodohexane .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 21 hydrogen atoms, 1 iodine atom, and 2 nitrogen atoms .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas . The compound is hygroscopic, meaning it readily absorbs moisture from the air .Scientific Research Applications

Application in Dye-Sensitized Solar Cells

1-Hexyl-2,3-dimethylimidazolium iodide has been utilized in the field of dye-sensitized solar cells (DSSCs). A study by Jeon et al. (2010) found that when used as a quasi-solid-state electrolyte in DSSCs, an alternative compound, amido-ImI, showed improved short-circuit photocurrent density and overall energy conversion efficiency compared to this compound (Jeon, Priya, Kang, & Kim, 2010). Additionally, Ozawa et al. (2015) investigated the effects of various imidazolium iodides, including 1-hexyl-3-methylimidazolium iodide, on the performance of DSCs (Ozawa, Tawaraya, & Arakawa, 2015).

Role in Ionic Liquid Functionalized Materials

Another application of this compound is in the functionalization of materials using ionic liquids. For instance, Jung et al. (2012) used 1-octyl-2,3-dimethylimidazolium iodide, a compound similar to this compound, to functionalize graphene for use in DSSCs (Jung, Kang, & Chu, 2012).

Research in Molecular Dynamics and Chemistry

The molecular dynamics and aggregation behavior of 1-hexyl-3-methylimidazolium iodide in aqueous solutions have been studied by D’Angelo et al. (2015), revealing insights into the interactions among cations, anions, and water molecules in such mixtures (D’Angelo, Serva, Aquilanti, Pascarelli, & Migliorati, 2015). Additionally, Chandrasekhar et al. (2008) employed femtosecond pump-probe absorption spectroscopy to investigate ultrafast dynamics in various room temperature ionic liquids based on imidazolium cations, including 1-hexyl-3-methylimidazolium iodide (Chandrasekhar, Schalk, & Unterreiner, 2008).

Environmental and Toxicological Studies

A study by Wang et al. (2014) on the comparative antioxidant status in freshwater fish exposed to various imidazolium bromide ionic liquids, including derivatives of 1-hexyl-2,3-dimethylimidazolium, provided insights into potential biotoxicity and environmental impact (Wang, Wei, Feng, Wang, & Wang, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

1-Hexyl-2,3-dimethylimidazolium Iodide is primarily used as an electrolyte in dye-sensitized solar cells . Its primary target is the electrolyte used in these solar cells .

Mode of Action

The mode of action of this compound involves its interaction with the electrolyte used in dye-sensitized nanocrystalline TiO2 solar cells . The addition of this compound to the electrolyte increases its open-circuit photovoltage .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the energy conversion processes in dye-sensitized solar cells . The compound enhances the efficiency of these pathways, leading to increased photovoltage .

Result of Action

The result of the action of this compound is an increase in the open-circuit photovoltage of dye-sensitized solar cells . This leads to enhanced energy conversion efficiency in these cells .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and light intensity . For instance, its efficacy as an electrolyte in solar cells may be affected by the amount of sunlight available . Additionally, the compound should be stored under inert gas and away from moisture, as it is hygroscopic .

Properties

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.HI/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXZQUOJBJOARI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693708 | |

| Record name | 1-Hexyl-2,3-dimethyl-1H-imidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288627-94-1 | |

| Record name | 1-Hexyl-2,3-dimethyl-1H-imidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-hexyl-2,3-dimethylimidazolium iodide in DSSCs?

A1: this compound serves as the ionic liquid component within the electrolyte of quasi-solid-state DSSCs [, ]. Electrolytes are crucial for facilitating ion transport between the electrodes. In this case, the researchers incorporated this compound into an electrospun poly(vinylidenefluoride-co-hexafluoropropylene) (PVdF-HFP) membrane []. This created a quasi-solid-state electrolyte with a conductivity of 10-5 S cm-1 at 25°C, suitable for DSSC application [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)

![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)

![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)